2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt is closely related to 2-amino-3-benzoylphenylacetic acid, which has been identified as a potent anti-inflammatory agent. The sodium salt form of this compound is likely to have similar pharmacological properties due to its structural similarity. The anti-inflammatory activity of this class of compounds was discovered during the investigation of the metabolism of 7-benzoylindoline, which unexpectedly exhibited anti-inflammatory effects. Although the initial hypothesis that 2-amino-3-benzoylphenylacetic acid was an active metabolite of 7-benzoylindoline was not confirmed, the compound itself demonstrated significant anti-inflammatory activity in pharmacological models .

Synthesis Analysis

The synthesis of 2-amino-3-benzoylphenylacetic acid, which is structurally related to the sodium salt , involves a series of chemical reactions that result in the introduction of an amino group and a benzoyl group to the phenylacetic acid backbone. The exact synthetic route for the sodium salt form is not detailed in the provided data, but it can be inferred that it would involve the conversion of the acid form to its sodium salt, possibly through a neutralization reaction with a sodium base .

Molecular Structure Analysis

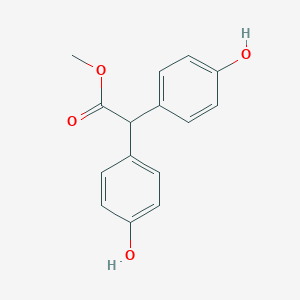

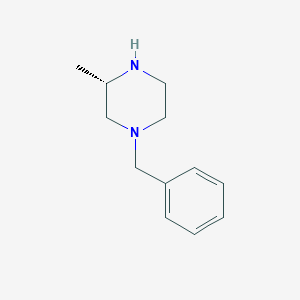

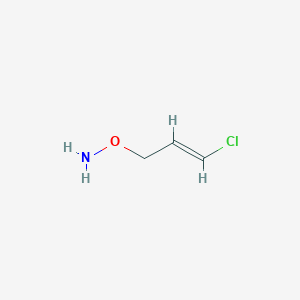

The molecular structure of 2-amino-3-benzoylphenylacetic acid consists of a benzoyl group attached to the second carbon of a phenyl ring, which is further substituted at the third position with an amino group. The glyoxylic acid sodium salt derivative would have a carboxylate group in place of the acetic acid moiety, which would be deprotonated and associated with a sodium ion. This structural modification could influence the compound's solubility and bioavailability .

Chemical Reactions Analysis

The chemical reactivity of 2-amino-3-benzoylphenylacetic acid and its derivatives, including the sodium salt, can be influenced by the presence of both the amino and benzoyl functional groups. These groups can participate in various chemical reactions, such as the formation of complexes with metal ions. Although the specific interactions of the sodium salt with metal ions are not described, related compounds have been shown to form complexes with divalent cations like Co^2+, Ni^2+, Cu^2+, Zn^2+, Cd^2+, and Hg^2+ in aqueous solutions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-amino-3-benzoylphenylacetic acid and its sodium salt are likely to include high solubility in water due to the presence of the sodium ion and the carboxylate group. The compound's stability, melting point, and other physicochemical characteristics are essential for its pharmacological application but are not detailed in the provided data. The interaction with metal ions suggests that the compound could have chelating properties, which might be relevant in its mechanism of action or in the development of formulations .

科学的研究の応用

PPARgamma Agonists

"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 3. Structure-activity relationship and optimization of the N-aryl substituent" by Cobb et al. (1998) discusses the synthesis and evaluation of carboxylic acid analogues modified in the N-2-benzoylphenyl moiety as PPARgamma agonists, showing potential for antidiabetic activity in rodent models of type 2 diabetes (Cobb et al., 1998).

"N-(2-Benzoylphenyl)-L-tyrosine PPARgamma agonists. 1. Discovery of a novel series of potent antihyperglycemic and antihyperlipidemic agents" by Henke et al. (1998) identifies a series of antidiabetic N-(2-benzoylphenyl)-L-tyrosine derivatives as potent, selective PPARgamma agonists, offering potential for the treatment of type 2 diabetes (Henke et al., 1998).

Antiinflammatory Activity

- "Antiinflammatory agents. 1. Synthesis and antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid" by Welstead et al. (1979) demonstrates the potent antiinflammatory activity of 2-amino-3-benzoylphenylacetic acid and its derivatives in pharmacological models (Welstead et al., 1979).

Photoreaction with Basic Amino Acids

- "Photochemical reaction of 2-(3-benzoylphenyl)propionic acid (ketoprofen) with basic amino acids and dipeptides" by Suzuki et al. (2013) investigates the photoreaction of 2-(3-benzoylphenyl)propionic acid with basic amino acids, revealing insights into its potential photochemical behavior in vivo (Suzuki et al., 2013).

Asymmetric Synthesis

- "Asymmetric Synthesis of (S)-2-Amino-3-(1-naphthyl)propanoic Acid via Chiral Nickel Complex" by Popkov et al. (2005) presents a method for the asymmetric synthesis of non-coded amino acids, offering potential applications in organic synthesis (Popkov et al., 2005).

特性

IUPAC Name |

sodium;2-(2-amino-3-benzoylphenyl)-2-oxoacetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO4.Na/c16-12-10(13(17)9-5-2-1-3-6-9)7-4-8-11(12)14(18)15(19)20;/h1-8H,16H2,(H,19,20);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMQAPOWQLASHPA-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)C(=O)C(=O)[O-])N.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10NNaO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Amino-3-benzoylphenyl)glyoxylic acid sodium salt | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-chloro-9-[(4-methylphenyl)methyl]-N-phenyl-purin-6-amine](/img/structure/B154110.png)

![Phenol, 4,4'-[methylenebis(oxy-2,1-ethanediylthio)]bis-](/img/structure/B154121.png)

![3-Amino-1,6-dihydropyrazolo[3,4-c]pyrazole](/img/structure/B154123.png)